molecular formula C10H12ClNO3 B2691380 Methyl 4-hydroxyindoline-2-carboxylate hydrochloride CAS No. 2173997-14-1

Methyl 4-hydroxyindoline-2-carboxylate hydrochloride

Cat. No.: B2691380
CAS No.: 2173997-14-1
M. Wt: 229.66
InChI Key: XVCIAHXZVNBTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxyindoline-2-carboxylate hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its indoline core, which is a hydrogenated form of indole, and the presence of a methyl ester and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxyindoline-2-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-hydroxyindoline-2-carboxylic acid.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form Methyl 4-hydroxyindoline-2-carboxylate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyindoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxoindoline-2-carboxylate derivatives.

    Reduction: Formation of 4-hydroxyindoline-2-methanol derivatives.

    Substitution: Formation of various substituted indoline derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-hydroxyindoline-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and antimicrobial properties.

Uniqueness

Methyl 4-hydroxyindoline-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a methyl ester. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other indole derivatives.

Biological Activity

Methyl 4-hydroxyindoline-2-carboxylate hydrochloride is a derivative of indole, a compound class known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indole framework, which includes a hydroxyl group at the 4-position and a carboxylate group. This unique substitution pattern contributes to its biological activity and chemical reactivity.

PropertyValue
Chemical FormulaC₁₁H₁₃ClN₁O₂
Molecular Weight227.68 g/mol
SolubilitySoluble in water
Functional GroupsHydroxyl, Carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This mechanism is common among indole derivatives, which often exhibit enzyme-inhibitory properties against targets involved in cancer and inflammation pathways.
  • Antioxidant Activity : Indole derivatives have been shown to possess antioxidant properties, which may protect cells from oxidative stress and contribute to their anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This property is crucial for developing new antibiotics in an era of increasing antibiotic resistance.

Antitumor Effects

Several studies have highlighted the potential antitumor effects of this compound:

  • In Vitro Studies : In cell line studies, this compound demonstrated cytotoxicity against several cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
  • Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival has been documented. For instance, it can modulate the expression of pro-apoptotic (Bax, p53) and anti-apoptotic (Bcl-2) proteins .

Other Biological Activities

This compound also shows promise in other areas:

  • Anti-inflammatory Effects : Indole derivatives are known to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Antidiabetic Activity : Preliminary studies suggest that this compound may possess antidiabetic properties by improving insulin sensitivity and glucose metabolism.

Case Studies

  • Antitumor Activity in Lung Cancer :
    • A study evaluated the efficacy of this compound on A549 lung cancer cells. The results indicated an IC50 value of approximately 10 µM, demonstrating significant growth inhibition compared to control groups. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating potent antibacterial effects that warrant further investigation for therapeutic applications.

Properties

IUPAC Name

methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12;/h2-4,8,11-12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCIAHXZVNBTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(N1)C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.